REACTION_CXSMILES
|
[CH3:1][C:2]([S-:5])([CH3:4])[CH3:3].[Na+].[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10](Cl)[N:9]=1>CN(C=O)C.C(OCC)(=O)C>[C:2]([S:5][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([Cl:7])[N:9]=1)([CH3:4])([CH3:3])[CH3:1] |f:0.1|
|
Name
|
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[S-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4865 μL
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with rapid stirring of the colorless solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was capped
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to ambient temperature
|
Type
|
WASH
|
Details
|
The ethyl acetate solution was washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel
|
Type
|
WASH
|
Details
|
Elution with 2% to 10% ethyl acetate/hexanes
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)SC1=NC(=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.34 mmol | |
AMOUNT: MASS | 271 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |